Shiraiachrome A

Beschreibung

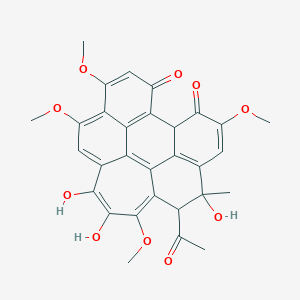

Structure

3D Structure

Eigenschaften

IUPAC Name |

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZXESCNYAMPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924912 | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124709-39-3 | |

| Record name | Shiraiachrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: The Phytochemical and Biosynthetic Trajectory of Shiraiachrome A

Executive Summary

This technical guide provides a rigorous examination of Shiraiachrome A , a perylenequinone secondary metabolite isolated from the ascomycete fungus Shiraia bambusicola. While often overshadowed by its structural congener Hypocrellin A, this compound represents a critical chemotaxonomic marker and a distinct pharmacological agent with potent photodynamic properties. This document details the molecule's discovery, its polyketide-based biosynthetic origin, and a validated protocol for its isolation, serving as a reference for researchers in natural product chemistry and photodynamic therapy (PDT).

The Biological Matrix: Shiraia bambusicola

Shiraia bambusicola (P. Hennings) is a parasitic fungus belonging to the order Pleosporales. It manifests as distinct, pink-to-red stromata on the twigs of bamboo species, primarily within the genera Brachystachyum and Phyllostachys.

Chemotaxonomic Significance

The fungal stromata are rich in perylenequinones, a class of pigments characterized by a pentacyclic conjugated chromophore. These compounds are responsible for the vibrant red coloration of the fruiting bodies.

-

Minor/Distinct Metabolites: this compound, B, and C; Elsinochromes.

Scientific Insight: The coexistence of this compound with Hypocrellin A is not merely coincidental but stereochemically significant. This compound acts as a stereoisomer (specifically involving atropisomerism and side-chain configuration) to the major hypocrellin scaffold, offering a unique probe into the stereoselectivity of the fungal biosynthetic machinery.

Discovery and Structural Elucidation[4][5][6]

The formal identification of this compound was established to resolve the complex pigment profile of S. bambusicola extracts, which often showed minor bands distinct from the dominant Hypocrellins during chromatography.

Historical Pivot Point

The definitive characterization was provided by Wu et al. (1989) , who isolated three novel pigments—Shiraiachromes A, B, and C.

-

This compound (C30H26O10): Characterized by a perylenequinone core similar to Hypocrellin A but differing in the stereochemical arrangement of the seven-membered ring and the helical chirality of the perylene core.

Structural Nuance: Atropisomerism

A critical aspect of this compound is its helical chirality.[4] Perylenequinones possess a twisted aromatic core due to steric hindrance between substituents.

-

Hypocrellin A: Predominantly exists in a specific helical form.

-

This compound: Often represents a diastereomeric relationship or a distinct atropisomer. Recent studies on Shiraia-like fungi have also identified ent-Shiraiachrome A , the enantiomer, suggesting that the enzymatic control over the helical twist is subject to environmental or strain-specific variation.

Biosynthetic Origin: The Polyketide Assembly

The biosynthesis of this compound is a canonical example of fungal Type I Polyketide Synthase (PKS) machinery. It shares the early biosynthetic steps with other perylenequinones (cercosporin, elsinochrome, hypocrellin) before diverging via specific post-PKS modifications.

The PKS Pathway Mechanism

-

Initiation: The pathway is initiated by a Non-Reducing Polyketide Synthase (NR-PKS).

-

Chain Elongation: Condensation of one Acetyl-CoA unit with multiple Malonyl-CoA units.

-

Cyclization: The linear polyketide chain undergoes specific folding and cyclization to form the pentaketide/hexaketide aromatic core.

-

Oxidative Coupling: A crucial step involving multicopper oxidases or laccases to couple two naphthalene-like precursors, creating the perylenequinone core.

-

Post-PKS Modification: Methylation (O-methyltransferases) and hydration/oxidation lead to the final Shiraiachrome structure.

Visualization: Biosynthetic Logic Flow

Figure 1: The biosynthetic trajectory of this compound, illustrating the transition from simple CoA precursors to the complex perylenequinone scaffold via PKS machinery.

Technical Isolation Protocol

Prerequisite: This protocol assumes access to a BSL-1 laboratory environment. Safety: Perylenequinones are photosensitizers.[2][5][6][7] Avoid direct skin contact and minimize exposure to strong light during isolation to prevent photo-degradation or phototoxicity.

Phase 1: Fermentation

While wild stromata can be used, reproducible yields require submerged fermentation.

-

Seed Culture: Inoculate S. bambusicola mycelia into Potato Dextrose Broth (PDB). Incubate at 25°C, 150 rpm for 5–7 days.

-

Production Medium: Transfer 10% (v/v) seed culture to Rice Medium or a high-carbon liquid medium (e.g., Sucrose 30g/L, Peptone 5g/L).

-

Induction: Incubate at 25°C for 14–21 days. Note: Light exposure (dark/light cycles) significantly upregulates perylenequinone biosynthesis.

Phase 2: Extraction & Purification

The separation of this compound from the dominant Hypocrellin A requires precise chromatographic fractionation.

| Step | Technique | Solvent System | Purpose/Mechanism |

| 1 | Extraction | Acetone (100%) or EtOAc | Disrupts cell wall; solubilizes hydrophobic pigments. |

| 2 | Concentration | Rotary Evaporator (<45°C) | Removes solvent to yield crude red gum. |

| 3 | Liquid-Liquid | Water / Ethyl Acetate | Partitions polar impurities into water; pigments remain in EtOAc. |

| 4 | Silica Gel CC | CHCl₃ → MeOH gradient | Coarse Fractionation: Separates non-polar lipids from pigments. |

| 5 | Sephadex LH-20 | CHCl₃ : MeOH (1:1) | Molecular Sizing: Crucial step. Separates this compound from Hypocrellin A based on subtle size/shape differences. |

| 6 | Prep-HPLC | MeOH : H₂O (Gradient) | Final Polish: Isolates pure this compound (monitor at 460 nm). |

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation workflow emphasizing the necessity of Sephadex LH-20 for separating structurally similar perylenequinones.

Pharmacological Profile & Mechanism[8][9]

This compound is a potent photosensitizer .[2] Its pharmacological utility is predicated on its ability to absorb light energy and transfer it to molecular oxygen.

Mechanism of Action (Type II Photodynamic Reaction)

-

Excitation: Upon irradiation (typically blue/green light, ~450–550 nm), this compound absorbs a photon, moving from the ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The molecule undergoes intersystem crossing to a long-lived triplet state (T₁).

-

Energy Transfer: The T₁ state transfers energy to ground-state oxygen (³O₂).

-

Singlet Oxygen Generation: This generates Singlet Oxygen (¹O₂) , a highly reactive species that causes oxidative damage to target cells (e.g., tumor cells, bacteria), leading to apoptosis or necrosis.[7]

Self-Protection Mechanism: Recent research indicates that the fungus may reduce this compound to its hydroquinone form. The reduced form does not generate singlet oxygen effectively, serving as a "safe" storage mode for the fungus to avoid self-toxicity.

References

-

Wu, H., et al. (1989). "The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola."[2][8][5][6][9] Journal of Natural Products, 52(5), 948–951.[2] Link[6]

-

Kishi, T., et al. (1991). "New Perylenequinones from Shiraia bambusicola."[5][6] Planta Medica, 57(4), 376–379.[2][5] Link

-

Du, W., et al. (2019). "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior." The Journal of Organic Chemistry, 84(4), 1853–1862. Link

-

Zhao, N., et al. (2016). "Cloning and Characterization of the Hypocrellin Biosynthetic Gene Cluster of Shiraia bambusicola." Fungal Biology, 120(11), 1396–1404. Link

-

Yang, Y., et al. (2014). "Discovery of the Hypocrellin A Biosynthetic Gene Cluster in Shiraia sp.[7] Slf14." PLOS ONE, 9(6), e99866. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Perylenequinone Natural Products: Total Synthesis of Hypocrellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shiraia bambusicola - Wikipedia [en.wikipedia.org]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Perylenequinones (PQs) are a class of photoactivated polyketide natural products produced by various fungal species, most notably the bamboo-parasitic fungus Shiraia sp.[1][2]. These pigments, characterized by a highly conjugated pentacyclic or hexacyclic core, are renowned for their potent photosensitizing capabilities.[3][4] Upon illumination, PQs efficiently generate reactive oxygen species (ROS), a property that has positioned them as highly promising agents for photodynamic therapy (PDT) in anticancer and antimicrobial applications.[2][5][6] Among the most studied PQs are Shiraiachrome A and its diastereomer, Hypocrellin A. Understanding their complex biosynthetic pathway is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides a detailed exploration of the genetic and enzymatic machinery governing the assembly of this compound, grounded in key experimental evidence from gene knockout, heterologous expression, and isotopic labeling studies.

The Perylenequinone Biosynthetic Blueprint: A Conserved Polyketide Pathway

The genetic instructions for perylenequinone biosynthesis are encoded within compact biosynthetic gene clusters (BGCs). In Shiraia species, this is often referred to as the hypocrellin (HYP) cluster, which shows significant homology to the cercosporin (CTB) and elsinochrome (elc) BGCs from other fungi.[1] This homology underscores a conserved biosynthetic strategy that diverges in later steps to create structural diversity.[1][3] The pathway initiates from primary metabolism, utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension, consistent with a classical polyketide assembly line.[3][7]

Core Machinery: The Biosynthetic Gene Cluster

The HYP gene cluster in Shiraia sp. contains all the requisite enzymatic components for PQ assembly. Functional characterization has identified the roles of several key genes, as summarized in the table below.

| Gene (Homolog) | Proposed Enzymatic Function | Role in Pathway |

| HYP1 (PKS/CTB1) | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial Claisen condensations of acetyl- and malonyl-CoA to form the polyketide backbone and cyclize it into the first stable intermediate, nor-toralactone.[1][8] |

| HYP2 (CTB3) | Bifunctional Monooxygenase / O-Methyltransferase | Performs a series of oxidative transformations: hydroxylation, aromatic ring cleavage, and decarboxylation of nor-toralactone to yield a key naphthol intermediate.[1][9][10] |

| HYP4 (CTB2/ElcD) | O-Methyltransferase | Methylates a hydroxyl group on the naphthol intermediate, which is proposed to block further oxidation at this site and direct the subsequent dimerization step.[1] |

| Monooxygenase(s) | FAD-dependent Monooxygenase | Involved in the crucial oxidative dimerization of two naphthol units to form the pentacyclic perylenequinone core.[2][3][4] |

| Oxidoreductase(s) | FAD/FMN-containing dehydrogenase | Catalyzes tailoring reactions, including reductions and the formation of the seven-membered ring characteristic of hypocrellins and shiraiachromes.[2][5] |

| Transporters | MFS and ABC Transporters | Facilitate the export of the final PQ products out of the fungal cell.[2][11] |

The Stepwise Assembly of the Perylenequinone Core

The biosynthesis of this compound can be dissected into three major stages: formation of the aromatic precursor, oxidative dimerization to create the perylenequinone scaffold, and a final, stereo-defining cyclization.

Diagram: The Biosynthetic Pathway to this compound

Caption: Core biosynthetic pathway from precursors to this compound.

Stage 1: Polyketide Synthesis and Modification The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) HYP1, which constructs the aromatic precursor nor-toralactone.[1][8][9] This intermediate is then processed by the remarkable bifunctional enzyme HYP2 (homologous to CTB3). Its monooxygenase domain performs an oxidative ring cleavage, followed by decarboxylation and hydroxylation, while its fused O-methyltransferase domain may also act on the intermediate.[1][9][10] Further methylation by the dedicated O-methyltransferase HYP4 yields the fully formed naphthol monomer, poised for dimerization.[1]

Stage 2: Oxidative Coupling and Core Formation This is one of the most mechanistically complex and least understood stages. It involves the oxidative coupling of two naphthol monomers to form the C2-symmetric pentacyclic perylenequinone core.[9] Studies involving heterologous expression of the elsinochrome pathway suggest that this critical step is not the work of a single enzyme but requires the coordinated action of multiple oxidases, potentially including a berberine bridge enzyme-like oxidase and a laccase-like multicopper oxidase.[8] This dimerization leads to a key, albeit unstable, intermediate known as prehypocrellin, which has been successfully isolated and characterized, confirming its role as the direct precursor to the final products.[12][13]

Stage 3: Transannular Aldol Reaction and Stereochemical Divergence The final step in the formation of this compound and Hypocrellin A is a proposed transannular aldol reaction.[1][12][14] This intramolecular cyclization of prehypocrellin forms the characteristic seven-membered ring. The stereochemical outcome of this reaction determines whether this compound (the anti aldol product) or Hypocrellin A (the syn aldol product) is formed.[14] While this reaction could occur spontaneously, the prevalence of specific diastereomers in different fungal strains suggests it is likely under enzymatic control. Furthermore, the two compounds can interconvert via keto-enol tautomerism, highlighting their close biosynthetic relationship.[12]

Methodologies for Pathway Elucidation

The elucidation of this intricate pathway relies on a combination of genetic, biochemical, and analytical techniques. The causality behind these experimental choices is to systematically link specific genes to their biochemical functions.

Gene Knockout via CRISPR-Cas9

The most direct method to probe gene function is to delete it and observe the metabolic consequences. The advent of CRISPR-Cas9 has made this process highly efficient in filamentous fungi like Shiraia.[3][4]

Causality: Deleting a gene, such as the core PKS, should abolish the production of all downstream metabolites. Mutants lacking the PKS are typically colorless and produce no hypocrellins.[3][4] Similarly, knocking out a tailoring enzyme, like a monooxygenase or methyltransferase, should lead to the accumulation of the substrate for that enzyme, providing a clear snapshot of an intermediate in the pathway.[3][4]

Diagram: CRISPR-Cas9 Gene Deletion Workflow

Caption: Workflow for targeted gene deletion using CRISPR-Cas9.

Protocol: Targeted Gene Deletion in Shiraia sp.

-

sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the target gene using a tool like CRISPR-P 2.0.

-

Vector Assembly: Construct a CRISPR-Cas9 vector containing the Cas9 nuclease expression cassette driven by a strong constitutive promoter (e.g., gpdA) and the designed sgRNA cassettes driven by a U6 promoter. Include a selectable marker, such as hygromycin resistance (hph).

-

Protoplast Preparation: Grow Shiraia sp. mycelia in liquid PDB medium for 3-4 days. Harvest, wash, and digest the mycelia with an enzyme solution (e.g., lysing enzyme from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., 0.8 M KCl) to generate protoplasts.

-

PEG-Mediated Transformation: Mix the purified protoplasts with the CRISPR-Cas9 plasmid DNA and PEG-CaCl2 solution. Incubate to allow for DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on regeneration medium (e.g., PDA with 0.8 M sucrose) containing the appropriate selective agent (e.g., 100 µg/mL hygromycin B). Incubate until resistant colonies appear.

-

Screening and Verification: Isolate genomic DNA from putative transformants. Use PCR with primers flanking the target gene to screen for deletions (indicated by a smaller PCR product size). Confirm the precise deletion by Sanger sequencing of the PCR product.

-

Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under identical, PQ-producing conditions (e.g., liquid culture under illumination).[6] Extract metabolites with an organic solvent (e.g., ethyl acetate) and analyze the profile using HPLC or LC-MS to identify accumulated intermediates or the absence of the final product.

Heterologous Expression

Causality: Fungi like Aspergillus nidulans or yeast do not produce perylenequinones, providing a "clean" background.[15] By introducing a set of genes from the Shiraia HYP cluster into this host, any new compounds produced can be directly attributed to the function of the introduced genes. This bottom-up approach is powerful for validating the minimal set of enzymes required for a specific transformation, such as the conversion of nor-toralactone to the perylenequinone core.[8]

Stable Isotope Labeling

Causality: To unequivocally confirm the polyketide origin of this compound, the fungus can be fed with ¹³C-labeled glucose.[7] Glycolysis breaks down glucose into acetyl-CoA. The PKS then incorporates these labeled two-carbon units into the growing polyketide chain. By analyzing the final this compound molecule using NMR or mass spectrometry, researchers can map the exact positions of the ¹³C atoms, providing definitive proof of the biosynthetic building blocks and assembly logic.[7]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound and its relatives is a masterful example of fungal metabolic engineering. It begins with a conserved polyketide synthase and proceeds through a series of complex oxidative and cyclization reactions, controlled by a dedicated gene cluster, to generate structurally diverse and biologically potent photosensitizers. While the main steps have been elucidated through a combination of genetic and biochemical approaches, key questions remain. The precise mechanism of oxidative dimerization and the specific enzymes controlling the stereoselective transannular aldol reaction are areas of active investigation.

For drug development professionals, a deep understanding of this pathway is the key to unlocking the full potential of perylenequinones. Future efforts will likely focus on:

-

Metabolic Engineering: Overexpressing key biosynthetic genes or transcription factors in the native Shiraia host to enhance yields.[16]

-

Synthetic Biology: Reconstituting the entire pathway in a heterologous host like Saccharomyces cerevisiae for controlled, scalable production.

-

Enzymatic Biocatalysis: Harnessing individual enzymes from the pathway to create novel PQ analogs with improved photodynamic properties or altered solubility.

By continuing to unravel the molecular intricacies of perylenequinone biosynthesis, the scientific community can pave the way for the sustainable production and therapeutic application of these remarkable natural products.

References

-

Deng, H., et al. (2022). Advances and perspectives on perylenequinone biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

-

Khiralla, A., et al. (2022). Fungal perylenequinones. Fungal Diversity. [Link]

-

Ma, L., et al. (2023). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. Journal of Fungi. [Link]

-

Newman, A. G., & Townsend, C. A. (2016). Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae. Journal of the American Chemical Society. [Link]

-

Wang, L., et al. (2015). High-efficiency biosynthesis of hypocrellin A in Shiraia sp. using gamma-ray mutagenesis. Applied Microbiology and Biotechnology. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

-

Al-Shaalani, A., et al. (2023). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Microbial Cell Factories. [Link]

-

Newman, A. G., & Townsend, C. A. (2016). Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae. Journal of the American Chemical Society. [Link]

-

Funa, N., et al. (2007). Biosynthesis of Hexahydroxyperylenequinone Melanin via Oxidative Aryl Coupling by Cytochrome P-450 in Streptomyces griseus. Journal of Bacteriology. [Link]

-

O'Brien, E. M., & Sarpong, R. (2014). Perylenequinone Natural Products: Evolution of the Total Synthesis of Cercosporin. The Journal of Organic Chemistry. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

-

Zheng, M., et al. (2024). Interplay between Shiraia and its fruiting body-associated Rhodococcus sp. No. 3 via hypocrellin A and carotenoid biosynthesis. Journal of Fungi. [Link]

-

Xu, C., et al. (2024). Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. World Journal of Microbiology and Biotechnology. [Link]

-

Cichewicz, R. H., et al. (2012). Perylenequinones: Isolation, Synthesis, and Biological Activity. European Journal of Organic Chemistry. [Link]

-

O'Brien, E. M., & Sarpong, R. (2015). Perylenequinone Natural Products: Total Synthesis of Hypocrellin A. Angewandte Chemie International Edition. [Link]

-

Al-Shaalani, A., et al. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Molecules. [Link]

-

Ma, L., et al. (2019). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. Microbial Cell Factories. [Link]

-

Hu, Z., et al. (2019). Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system. Chemical Science. [Link]

-

Deng, H., et al. (2022). Advances and perspectives on perylenequinone biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

-

Wikipedia. (n.d.). Polyketide synthase. Wikipedia. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

-

Deng, H., et al. (2020). Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of hypocrellin A, hypocrellin B, hypocrellins C, elsinochrome A, elsinochrome B, and elsinochrome C. ResearchGate. [Link]

-

Deng, H., et al. (2020). Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene. Scientific Reports. [Link]

-

Ahuja, M., et al. (2020). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. Journal of Fungi. [Link]

Sources

- 1. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and perspectives on perylenequinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances and perspectives on perylenequinone biosynthesis [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Perylenequinone Natural Products: Total Synthesis of Hypocrellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Chemical Structure and Stereochemistry of Shiraiachrome A

The following technical guide details the chemical structure, stereochemistry, and biosynthetic origins of Shiraiachrome A. It is designed for researchers in natural product chemistry and drug development.

Executive Summary

This compound is a naturally occurring perylenequinone pigment isolated from the fungal stromata of Shiraia bambusicola and related species (Rubroshiraia bambusae). Structurally homologous to Hypocrellin A, it functions as a potent photosensitizer with significant potential in photodynamic therapy (PDT) for oncology and antimicrobial applications.

This guide addresses the critical stereochemical distinctions that define this compound, specifically its axial chirality (atropisomerism) and the absolute configuration of its aliphatic seven-membered ring—features that dictate its pharmacological profile and distinguish it from its isomers.

Structural Characterization

This compound belongs to the cyclohepta[ghi]perylenequinone class. Its skeleton consists of a rigid, pentacyclic perylene-3,10-quinone core fused to a flexible seven-membered aliphatic ring.

Core Chemical Identity

| Property | Data |

| Common Name | This compound |

| Chemical Class | Perylenequinone (Cyclohepta[ghi]perylene derivative) |

| Molecular Formula | C₃₀H₂₆O₁₀ |

| Molecular Weight | 546.52 g/mol |

| Key Functional Groups | [1][2][3][4][5][6] • 3,10-Quinone system (redox active)• 4,9-Dihydroxy groups (peri-hydroxylated, H-bonded)• Seven-membered ether/aliphatic ring (C13-C16)• Acetyl group (C17) |

Connectivity and Regiochemistry

The molecule features a highly conjugated

Stereochemical Analysis

The stereochemistry of this compound is complex, arising from the interplay between axial chirality (helicity of the perylene core) and point chirality (asymmetric carbons in the aliphatic bridge).

Axial Chirality (Atropisomerism)

Like Hypocrellin A, the steric bulk of the substituents on the perylene core forces the aromatic system to twist, creating a helical structure.

-

Helicity: Natural this compound exhibits M-helicity (often denoted as M(

) in specific nomenclature conventions). -

Stability: The fusion of the seven-membered ring locks the conformation, creating a high barrier to racemization compared to non-bridged perylenequinones (e.g., Hypocrellin B).

Absolute Configuration & Isomerism

This compound is a diastereomer of Hypocrellin A. While they share the same gross connectivity and axial helicity, they differ in the relative configuration of the chiral centers within the seven-membered ring.

-

Hypocrellin A: M-helicity with 14

, 15 -

This compound: M-helicity with a distinct configuration at C-14 .

-

Note: The "ent-Shiraiachrome A" (enantiomer) has been characterized as having P(

) helicity with 14

-

Spectral Signatures for Identification

Differentiation from Hypocrellin A relies on Circular Dichroism (CD) and NMR shifts.

| Technique | This compound Signature | Distinction from Hypocrellin A |

| CD Spectrum (MeOH) | Positive Cotton Effects: 588, 540, 350 nmNegative Cotton Effects: 450, 283, 255 nm | Parallel to Hypocrellin A (indicating same M-helicity), but intensity ratios differ due to C-14 perturbation. |

| ¹H NMR (CDCl₃) | H-13a (Axial): Low-field shift (+0.15 ppm vs Hypocrellin A)H-13b (Equatorial): High-field shift (-0.29 ppm vs Hypocrellin A) | The shift difference of the methylene protons at C-13 is diagnostic of the C-14 hydroxyl orientation. |

Stereochemical Determination Workflow

The following diagram illustrates the logic flow used to assign the absolute configuration, integrating spectral data with computational verification.

Caption: Logic flow for the stereochemical assignment of this compound, utilizing CD for axial chirality and NMR for point chirality.

Biosynthetic Origin

This compound is a polyketide-derived secondary metabolite. Its biosynthesis involves the oxidative coupling of two naphthalene units, followed by a critical cyclization step that forms the seven-membered ring.

Pathway Overview

-

Polyketide Assembly: Condensation of acetate/malonate units by a Polyketide Synthase (PKS) to form a pentaketide precursor (likely 1,8-dihydroxynaphthalene derivative).

-

Oxidative Coupling: Dimerization to form the perylenequinone core (Prehypocrellin).

-

Ring Closure: An intramolecular aldol-type condensation forms the seven-membered ring. This step is stereoselective and determines the axial chirality and C-14/C-15 configuration.

Caption: Proposed biosynthetic pathway from polyketide precursors to the stereoselective formation of this compound.

Experimental Protocol: Isolation & Purification

To ensure high purity for structural analysis, the following isolation protocol is recommended. This method minimizes light exposure to prevent photo-oxidation or racemization.

Reagents: Acetone, Chloroform (CHCl₃), Methanol (MeOH), Sephadex LH-20, Silica Gel (200-300 mesh).

-

Extraction:

-

Dry fungal stromata of Shiraia bambusicola (100 g) are pulverized.

-

Extract with Acetone (3 x 500 mL) under ultrasound at room temperature (dark conditions).

-

Concentrate filtrate in vacuo to yield a crude red gum.

-

-

Solvent Partitioning:

-

Dissolve crude extract in water.

-

Partition with CHCl₃ until the organic layer is deep red.

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate.

-

-

Chromatographic Separation:

-

Step 1 (Silica Gel): Load onto a silica gel column. Elute with a gradient of CHCl₃:MeOH (100:0 to 90:10). Collect the red pigment fraction.

-

Step 2 (Sephadex LH-20): Purify the red fraction using Sephadex LH-20 (eluent: CHCl₃:MeOH 1:1) to remove fatty acids and degraded pigments.

-

Step 3 (Preparative HPLC): Use a C18 reverse-phase column (MeOH:H₂O, 85:15, isocratic) to separate this compound (RT ~18 min) from Hypocrellin A (RT ~22 min).

-

-

Crystallization:

-

Recrystallize from CHCl₃/Hexane to obtain deep red prisms.

-

References

-

Weiss, U., Merlini, L., & Nasini, G. (1987).[7] Naturally Occurring Perylenequinones. Progress in the Chemistry of Organic Natural Products.[7][8] Link

-

Al Subeh, Z. Y., et al. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. Link

-

Kishi, T., et al. (1991). New perylenequinones from Shiraia bambusicola. Planta Medica. Link

-

Wu, S., et al. (1989). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola.[9] Journal of Natural Products. Link

-

Mazzini, S., et al. (2001). Conformation and tautomerism of hypocrellins. Revised structure of this compound. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the absolute configuration of perylene quinone-derived mycotoxins by measurement and calculation of electronic circular dichroism spectra and specific rotations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. acgpubs.org [acgpubs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 9. Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Perylenequinone Photosensitizers: A Technical Guide to Shiraiachrome A and its Relationship with Hypocrellins

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive exploration of Shiraiachrome A and its intricate relationship with the hypocrellin family of photosensitizers. This document delves into their structural characteristics, biosynthetic origins, photodynamic mechanisms, and the experimental methodologies crucial for their investigation. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower researchers in this dynamic field.

Introduction: The Rise of Fungal Perylenequinones in Photodynamic Therapy

Photodynamic therapy (PDT) represents a targeted and minimally invasive therapeutic strategy, primarily for cancer treatment, that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit cytotoxic effects.[1] Natural products have long been a fertile ground for the discovery of novel photosensitizers, with fungal pigments emerging as particularly promising candidates. Among these, the perylenequinones, a class of polyketides, have garnered significant attention for their potent photodynamic activity.[2]

This guide focuses on a specific subset of these compounds: this compound and the closely related hypocrellins. These molecules, primarily isolated from bambusicolous fungi such as Shiraia bambusicola and Hypocrella bambusae, share a common structural heritage yet exhibit distinct photophysical and biological properties.[1][2][3] Understanding their nuanced differences is paramount for the rational design and development of next-generation photosensitizers. Historically, there has been considerable confusion in the nomenclature of these compounds, with Hypocrellin A being referred to as Shiraiachrome B, and Hypocrellin B as Shiraiachrome C.[4][5] This guide will adhere to the current, structurally clarified nomenclature.

Structural Elucidation: A Tale of Helical Cores and Functional Group Variations

At their core, both this compound and hypocrellins are perylenequinones characterized by a helical, non-planar pentacyclic system.[4] This inherent axial chirality, designated as M (left-handed) or P (right-handed), arises from steric hindrance between bulky substituents on the perylenequinone backbone.[4] The fundamental chromophore responsible for their light-absorbing properties is the 4,9-dihydroxyperylene-3,10-quinone moiety.[6]

The key distinctions between these molecules lie in the nature and stereochemistry of the side chains attached to this core.

Table 1: Structural Comparison of this compound and Key Hypocrellins

| Compound | Key Structural Features | Chirality | Source Organism (examples) |

| This compound | Possesses a unique seven-membered ring fused to the perylenequinone core.[7] | Specific stereoisomerism at C-14 and C-16.[7] | Shiraia bambusicola[2] |

| Hypocrellin A | Features a five-membered ring containing a hydroxyl group.[1] | Enantiomer of hypocrellin.[8] | Hypocrella bambusae, Shiraia-like species[1][8] |

| Hypocrellin B | Characterized by a six-membered ring with a methoxy group.[1] | Can exist as a racemic mixture of M and P enantiomers.[9] | Hypocrella bambusae, Shiraia-like species[1][8] |

The seemingly subtle variations in their side-chain structures have profound implications for their polarity, solubility, and, most critically, their photophysical behavior. For instance, the hydroxyl group in Hypocrellin A renders it more polar than Hypocrellin B.[1]

Biosynthetic Pathways: A Shared Origin with Divergent Fates

The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery of their fungal producers. Evidence suggests a common biosynthetic precursor for both this compound and hypocrellins, originating from the polyketide pathway.[10][11]

The proposed biosynthetic journey begins with the formation of a polyketide chain, which undergoes a series of cyclization and modification reactions to yield a naphthol intermediate. The crucial step involves the oxidative coupling of two of these naphthol units to construct the perylenequinone core. This reaction is catalyzed by a combination of a Berberine Bridge Enzyme-like Oxidase (BBEO) and a Laccase-like Multi Copper Oxidase (LMCO).[4]

From this common intermediate, the pathways diverge to yield the structural diversity observed in this family of compounds. The formation of the characteristic seven-membered ring in hypocrellins is thought to occur via a transannular aldol reaction.[4] The specific enzymes governing the final tailoring steps that differentiate this compound from the various hypocrellins are still under active investigation. Light has been shown to be a significant factor in stimulating the production of these pigments in fungal cultures.[4]

Figure 1: Simplified proposed biosynthetic pathway of this compound and hypocrellins.

Photodynamic Activity: Mechanism and Comparative Efficacy

The therapeutic potential of this compound and hypocrellins is rooted in their ability to act as potent photosensitizers. Upon absorption of light, these molecules transition from their ground state to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is the primary mediator of the photodynamic effect.

The subsequent reactions can proceed via two main pathways:

-

Type I Mechanism: The triplet photosensitizer can directly interact with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, generating radical ions. These, in turn, can react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[2]

-

Type II Mechanism: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[2][6] This is the predominant pathway for many perylenequinone photosensitizers.

The efficiency of singlet oxygen generation is a critical parameter for evaluating the potential of a photosensitizer. This is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Table 2: Comparative Photophysical Properties

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) |

| ent-shiraiachrome A | 430, 540, 580[9] | Not specified | Not specified |

| Hypocrellin A | 585, 630[1] | ~640[1] | High[2] |

| Hypocrellin B | 465, 540-560[1] | ~645[1] | High |

The absorption of these compounds in the red region of the visible spectrum is particularly advantageous for PDT, as light in this wavelength range can penetrate deeper into biological tissues.[1]

Sources

- 1. Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review | MDPI [mdpi.com]

- 2. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Conformation and tautomerism of hypocrellins. Revised structure of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Shiraiachrome A: A Technical Guide for Researchers

Introduction: The Significance of Shiraiachrome A

This compound, a member of the perylenequinone family of natural pigments, is a secondary metabolite produced by the fungus Shiraia bambusicola. These compounds are of significant interest to the scientific community due to their potent photosensitizing capabilities, which are harnessed in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The efficacy of perylenequinones as photosensitizers is intrinsically linked to their ability to absorb light and generate reactive oxygen species (ROS), making a thorough understanding of their spectroscopic properties paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, with a focus on its Ultraviolet-Visible (UV-Vis) absorption and a discussion of its potential fluorescence properties, offering valuable insights for researchers in drug discovery and photobiology.

UV-Visible Absorption Spectroscopy: Capturing the Electronic Transitions

The distinct red coloration of this compound is a visual manifestation of its strong absorption in the visible region of the electromagnetic spectrum. This absorption is due to π → π* electronic transitions within its extended conjugated perylenequinone core. The precise wavelength of maximum absorption (λmax) is sensitive to the molecule's redox state and its local microenvironment, including solvent polarity and pH.

Absorption Spectra in Different Redox States

This compound can exist in several redox states, each with a unique UV-Vis absorption profile. These states—the neutral quinone, the semiquinone radical anion, and the hydroquinone dianion—play a crucial role in its biological activity. Spectroelectrochemistry has been instrumental in characterizing these different forms.

In its native quinone form, ent-shiraiachrome A exhibits a primary absorption maximum in the blue region of the spectrum, with weaker absorptions at longer wavelengths. Upon one-electron reduction to the semiquinone radical anion, the absorption profile shifts dramatically, showing a more extended absorption into the near-infrared (NIR) region. Further reduction to the hydroquinone dianion results in a spectrum with strong electronic absorptions at intermediate wavelengths.

Table 1: UV-Vis Absorption Maxima (λmax) of ent-Shiraiachrome A in Different Redox States in Acetonitrile.

| Redox State | λmax (nm) |

| Quinone | 430, 540, 580 |

| Semiquinone Radical Anion | 640 |

| Hydroquinone Dianion | 500, 530 |

This data underscores the significant influence of the electronic structure on the light-absorbing properties of this compound. The bathochromic (red) shift observed upon reduction is a key feature, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Influence of Environmental Factors

The UV-Vis spectrum of this compound is not static and can be modulated by its surrounding environment. This sensitivity is critical for understanding its behavior in biological systems.

-

Solvatochromism: The term solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, with a change in solvent polarity. While specific studies detailing the solvatochromism of this compound are not extensively available, the principle dictates that polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For perylenequinones, an increase in solvent polarity generally leads to a red shift in the absorption spectrum.

-

pH Dependence: The pH of the medium can significantly impact the protonation state of the hydroxyl groups on the perylenequinone core, thereby altering its electronic structure and absorption spectrum. In an aqueous acetate buffer at pH 5, the reduction of ent-shiraiachrome A has been observed as a single-step two-electron, two-proton process. This indicates that under acidic conditions, the redox behavior, and consequently the absorption spectrum, is coupled to proton transfer.

Fluorescence Spectroscopy: Probing the Excited State

Fluorescence spectroscopy is a powerful technique for investigating the excited state dynamics of molecules. While this compound is primarily known for its photosensitizing ability, which often involves non-radiative decay pathways, understanding its potential fluorescence characteristics is crucial for a complete photophysical profile.

Expected Fluorescence Properties

The fluorescence of perylenequinones is often quenched by efficient intersystem crossing to the triplet state, a necessary step for the generation of singlet oxygen in photodynamic therapy. However, some level of fluorescence can be expected. The reduced forms of a related perylenequinone, cercosporin, have been noted to exhibit green fluorescence.

Factors Potentially Influencing Fluorescence

Should this compound exhibit fluorescence, its emission properties would likely be sensitive to the same environmental factors that affect its absorption spectrum.

-

Solvent Effects: The fluorescence intensity and the position of the emission maximum are typically dependent on solvent polarity. For many organic dyes, an increase in solvent polarity leads to a decrease in fluorescence intensity and a red shift in the emission spectrum.

-

pH and Ionic Strength: Changes in pH can alter the protonation state of the molecule, which in turn can significantly affect its fluorescence properties, including intensity and emission wavelength.

-

Aggregation-Induced Emission (AIE): Some molecules that are weakly fluorescent in solution exhibit a dramatic increase in fluorescence intensity upon aggregation. This phenomenon, known as aggregation-induced emission, is caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While not yet reported for this compound, the potential for AIE in this class of molecules warrants investigation, as it could have implications for its application in biological imaging and sensing.

Experimental Protocols: A Guide to Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following section outlines standardized protocols for the UV-Vis and fluorescence spectroscopic analysis of this compound.

UV-Visible Absorption Spectroscopy Protocol

This protocol provides a step-by-step guide for obtaining the UV-Vis absorption spectrum of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, chloroform, or ethyl acetate) of known concentration. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

For analysis in different solvents, carefully evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and redissolve the residue in the solvent of interest.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorption spectrum of the this compound solution over a wavelength range of at least 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl).

-

Caption: Workflow for UV-Vis Absorption Spectroscopy of this compound.

Fluorescence Spectroscopy Protocol

This protocol provides a general framework for investigating the fluorescence properties of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise scan to find an initial estimate) and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength(s).

-

Emission Spectrum: Set the excitation monochromator to the determined λex(max) and scan the emission monochromator to record the fluorescence emission spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an absorption and emission profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4 or a perylene standard).

-

Measure the absorbance of both the this compound sample and the standard at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield (Φ) of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Determination.

Conclusion and Future Directions

This compound possesses a rich spectroscopic profile that is highly sensitive to its electronic state and local environment. Its strong absorption in the visible spectrum is well-documented and forms the basis of its photosensitizing activity. While its fluorescence properties remain to be fully elucidated, the potential for fluorescence emission, and the influence of factors such as solvent polarity, pH, and aggregation, present exciting avenues for future research. A comprehensive understanding of both the absorption and emission characteristics of this compound is essential for optimizing its application in photodynamic therapy and for exploring its potential in other areas such as bio-imaging and diagnostics. Further studies are warranted to fill the existing gaps in our knowledge of the fluorescence behavior of this promising natural product.

References

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(7), 4646–4655. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PMC. [Link]

-

Ali, F. M., et al. (2014). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 33-39. [Link]

-

Al-Mugdadi, S. F. H. (2015). Effect of solvent polarity on the fluorescence properties of (Acriflavine) molecular. Journal of Basrah Researches ((Sciences)) 41(1), A. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(7), 4646–4655. [Link]

-

Al Subeh, Z. M., et al. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Journal of Natural Products, 83(12), 3765–3773. [Link]

-

Gholami, M., & Nabid, M. R. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research, 6(2), 449-456. [Link]

-

Ma, L., et al. (2023). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. bioRxiv. [Link]

-

Khiralla, A., et al. (2022). Fungal perylenequinones. Mycology, 13(3), 169-186. [Link]

-

El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PMC. [Link]

-

Zhang, H., et al. (2021). Aggregation-Induced Emission-Active Poly(phenyleneethynylene)s for Fluorescence and Raman Dual-Modal Imaging and Drug-Resistant Bacteria Killing. Advanced Healthcare Materials, 10(22), 2101167. [Link]

-

H.N., M., & M., S. (2017). Spectrophotometric detection of Pigments from Aspergillus and Penicillium isolates. International Journal of Current Microbiology and Applied Sciences, 6(1), 512-523. [Link]

-

Yepes-Mayorga, A., et al. (2021). Molecular Characterization of Fungal Pigments. Molecules, 26(8), 2356. [Link]

-

Gande, S., et al. (2016). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry, 40(6), 5331-5339. [Link]

-

Rout, S. K., et al. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Madridge Journal of Nanotechnology & Nanoscience, 2(1), 44-48. [Link]

-

Meghana, H. N., & Sathya, M. (2017). Spectrophotometric detection of Pigments from Aspergillus and Penicillium isolates. Semantic Scholar. [Link]

-

Wu, H., et al. (2023). Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. MDPI. [Link]

-

Oregon Medical Laser Center. (n.d.). Perylene. OMLC. [Link]

A-Z Guide to the Photophysical and Photochemical Characteristics of Shiraiachrome A: A Technical Overview for Drug Development Professionals

Introduction: Unveiling Shiraiachrome A, a Promising Natural Photosensitizer

This compound is a naturally occurring perylenequinone pigment produced by the fungus Shiraia bambusicola[1]. These vibrant red compounds have garnered significant interest within the scientific community, particularly for their potential applications in photodynamic therapy (PDT)[1][2]. PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death[3]. The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. This guide provides an in-depth technical examination of this compound, offering researchers and drug development professionals the foundational knowledge required to harness its therapeutic potential. We will explore its interaction with light, its capacity to generate ROS, and the standardized protocols for its characterization.

Part 1: Photophysical Characteristics - How this compound Interacts with Light

The journey of a photosensitizer begins with the absorption of light. The photophysical properties of this compound dictate the efficiency of this initial step and the subsequent energy transfer processes.

Absorption and Emission Spectra

This compound exhibits a characteristic absorption spectrum with a strong band in the blue region of the visible spectrum. Specifically, its quinone form shows a maximum absorption (λmax) at approximately 430 nm, along with two weaker absorption bands at 540 nm and 580 nm[4][5]. This absorption profile is crucial as it determines the wavelength of light required for its activation in therapeutic applications. Upon excitation, this compound can relax to its ground state by emitting light, a process known as fluorescence. The emission spectrum provides insights into the energy of the excited state.

Data Summary: Key Photophysical Parameters of this compound

| Parameter | Value | Significance in PDT | Reference |

| Absorption Maximum (λmax) | ~430 nm, 540 nm, 580 nm | Determines the optimal wavelength of light for activation. | [4],[5] |

| Fluorescence Emission | Data not explicitly detailed in the provided search results. | Indicates the energy of the singlet excited state and competes with the formation of the triplet state necessary for ROS generation. | |

| Singlet Oxygen Quantum Yield (ΦΔ) | High (Implied) | A high quantum yield indicates efficient production of singlet oxygen, a key cytotoxic agent in Type II PDT. | [6] |

Part 2: Photochemical Characteristics - The Generation of Reactive Oxygen Species

Following light absorption, this compound undergoes a series of photochemical reactions that culminate in the production of ROS. These highly reactive molecules are the primary effectors of cell death in PDT.

Photosensitization Mechanisms: Type I and Type II Pathways

Photosensitizers like this compound can generate ROS through two primary mechanisms, known as Type I and Type II pathways[7].

-

Type I Pathway: In this pathway, the excited photosensitizer interacts directly with a substrate molecule, such as a lipid or protein, through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to form superoxide anions (O₂•⁻) and other ROS[4][5].

-

Type II Pathway: The excited photosensitizer in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂)[4][5]. This is often the dominant and more desirable pathway for many photosensitizers in PDT due to the high reactivity of singlet oxygen.

Photoactivated this compound is known to react with dioxygen (³O₂) through direct energy transfer to generate singlet oxygen (¹O₂)[4][5]. However, its reduced form can react with dioxygen through an electron transfer process to produce superoxide (O₂•⁻) or peroxide (O₂²⁻) species[4][5].

Caption: General mechanisms of Type I and Type II photosensitization pathways initiated by this compound.

Part 3: Experimental Protocols for Characterization

To rigorously evaluate this compound or any novel photosensitizer, a series of standardized experiments are essential. These protocols provide a framework for obtaining reliable and reproducible data.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Objective: To determine the wavelengths of maximum light absorption by this compound.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Spectrophotometer-grade solvent (e.g., ethanol, PBS)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure linearity.

-

Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

-

Measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 300-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Causality: The choice of solvent is critical as it can influence the aggregation state and electronic structure of the photosensitizer, thereby affecting its absorption spectrum. A non-aggregating solvent is preferred for accurate determination of monomeric absorption.

Protocol 2: Measurement of Singlet Oxygen Generation

Objective: To quantify the efficiency of singlet oxygen production by this compound upon photo-irradiation.

Materials:

-

This compound solution

-

Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF, or Singlet Oxygen Sensor Green)

-

Reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue, rose bengal)

-

Light source with a narrow bandwidth centered around the λmax of this compound

-

UV-Visible spectrophotometer or fluorometer

Procedure:

-

Prepare solutions of this compound and the reference photosensitizer with identical absorbance at the irradiation wavelength.

-

Add the singlet oxygen scavenger to both solutions. DPBF is commonly used, and its absorbance decay at ~415 nm is monitored.

-

Irradiate the samples with the light source under constant stirring.

-

Monitor the decrease in absorbance (or increase in fluorescence) of the scavenger at regular time intervals for both the this compound and the reference sample.

-

Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to the reference using the following equation: ΦΔ (Sample) = ΦΔ (Reference) × (k_Sample / k_Reference) where k is the decomposition rate constant of the scavenger.

Self-Validation: The use of a well-characterized reference photosensitizer under identical experimental conditions provides an internal standard, ensuring the accuracy of the calculated quantum yield.

Caption: A streamlined workflow for determining the singlet oxygen quantum yield of this compound.

Conclusion: A Bright Future for this compound in Photodynamic Therapy

This compound possesses favorable photophysical and photochemical characteristics that position it as a strong candidate for further development as a photosensitizer in photodynamic therapy. Its strong absorption in the visible spectrum and its capacity to generate cytotoxic singlet oxygen upon photoactivation are key attributes for this application. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel photosensitizers. As research in this field progresses, a deeper understanding of these fundamental properties will be paramount in translating the promise of natural products like this compound into effective clinical therapies.

References

-

Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. National Institutes of Health (NIH). Available at: [Link]

-

The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. ResearchGate. Available at: [Link]

-

Fungal perylenequinones - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. PubMed Central. Available at: [Link]

-

Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. PubMed Central. Available at: [Link]

-

Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC. PubMed Central. Available at: [Link]

-

A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Natural Photosensitizers in Clinical Trials. MDPI. Available at: [Link]

-

Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy. ACS Pharmacology & Translational Science. Available at: [Link]

-

Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Flow chart for basic characterization of novel photosensitizers for PDT... ResearchGate. Available at: [Link]

-

Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Transactions (RSC Publishing). Available at: [Link]

-

The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms. MDPI. Available at: [Link]

-

Mechanism of photodynamic reaction and photodynamic therapy. ResearchGate. Available at: [Link]

Sources

- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms [mdpi.com]

Mechanism of Action of Shiraiachrome A in Photodynamic Therapy

The following technical guide details the mechanism of action of Shiraiachrome A , a perylenequinone photosensitizer derived from the fungal pathogen Shiraia bambusicola. This document is structured for researchers and drug development professionals, focusing on photophysics, subcellular signaling, and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (SA) is a naturally occurring perylenequinone pigment isolated from the ascostromata of Shiraia bambusicola. Structurally characterized as an atropisomer of Hypocrellin A, SA exhibits potent photosensitizing properties characterized by high singlet oxygen (

Unlike porphyrin-based photosensitizers, SA and its perylenequinone analogs possess a rigid pentacyclic conjugated system that facilitates efficient intersystem crossing (ISC) without the requirement of heavy atom substitution. Its mechanism of action in photodynamic therapy (PDT) is driven primarily by Type II photodynamic reactions (singlet oxygen generation) localized to the mitochondria, triggering the intrinsic apoptotic cascade.

Physicochemical & Photophysical Properties[1]

Molecular Architecture

This compound features a perylene-3,10-quinone core. Its photodynamic potency is derived from:

-

Extended

-Conjugation: Allows for absorption of visible light ( -

Intramolecular Hydrogen Bonding: The protons on the hydroxyl groups at positions C-4 and C-9 interact with the quinone carbonyls. This tautomerism (proton transfer) in the excited state is critical for its photostability and ISC efficiency.

-

Chirality: SA is the enantiomer (or atropisomer) of Hypocrellin A. While their photophysical properties are nearly identical, their binding affinity to chiral biological targets (e.g., proteins, DNA) may differ, influencing cellular uptake rates.

Photodynamic Mechanism (Type I vs. Type II)

Upon irradiation, SA undergoes a transition from the ground singlet state (

-

Type II Reaction (Dominant): The

state transfers energy to ground-state molecular oxygen ( -

Type I Reaction (Secondary): In hypoxic environments, the reduced form of SA (formed via electron uptake) can transfer electrons to oxygen, generating superoxide anions (

).

Visualization: Photophysical Jablonski Diagram

The following diagram illustrates the energy transfer pathways specific to this compound.

Caption: Photophysical pathway of this compound. High efficiency ISC leads to dominant Type II Singlet Oxygen generation.

Biological Mechanism of Action[2][3][4][5]

Subcellular Localization

Due to its lipophilic nature, this compound rapidly crosses the plasma membrane. Fluorescence microscopy studies on perylenequinone analogs confirm accumulation primarily in the mitochondria and, to a lesser extent, lysosomes. This localization is critical because mitochondria are the primary source of cellular ROS and the regulators of apoptosis.

The Apoptotic Cascade

The therapeutic efficacy of SA is driven by the "ROS Storm" generated within the mitochondria immediately following light irradiation.

-

Oxidative Stress: High levels of

oxidize mitochondrial membrane lipids (lipid peroxidation) and proteins. -

MMP Collapse: This damage leads to the opening of the Mitochondrial Permeability Transition Pore (MPTP) and the collapse of the Mitochondrial Membrane Potential (

). -

Cytochrome c Release: The loss of integrity causes the release of Cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c forms the apoptosome with Apaf-1, activating Pro-Caspase 9, which in turn cleaves Caspase 3, executing the cell via apoptosis.

Visualization: Mitochondrial Apoptosis Pathway

Caption: The mitochondrial pathway of apoptosis induced by this compound-mediated oxidative stress.

Experimental Protocols for Validation

To validate the mechanism of this compound, the following self-validating protocols are recommended. These protocols control for dark toxicity and light fluence.

Protocol 1: Intracellular ROS Detection (DCFH-DA Assay)

Objective: Quantify the generation of ROS in situ upon irradiation.

-

Seeding: Seed HeLa or A549 cells (

cells/well) in 6-well plates; incubate for 24h. -

Treatment: Treat cells with this compound (0.5 - 2.0

M) for 4h in the dark. Control: DMSO vehicle only. -

Loading: Wash with PBS and incubate with

M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 20 min at 37°C. -

Irradiation: Wash excess dye. Irradiate cells with a blue LED source (460 nm, 10-20 J/cm

). -

Analysis: Immediately measure fluorescence via flow cytometry (Ex/Em: 488/525 nm) or fluorescence microscopy.

-

Validation: The fluorescence intensity must be significantly higher in "SA + Light" vs "SA Dark" and "Vehicle + Light".

-

Protocol 2: Mitochondrial Membrane Potential Analysis (JC-1 Assay)

Objective: Confirm mitochondrial depolarization as the primary mechanism.

-

Treatment: Treat cells with SA (IC50 concentration) for 4h, then irradiate. Incubate post-PDT for 1-4 hours.

-

Staining: Add JC-1 dye (

M final) and incubate for 20 min. -

Mechanism: In healthy mitochondria, JC-1 forms red fluorescent aggregates. In depolarized mitochondria, it remains as green fluorescent monomers.

-

Analysis: Visualize under fluorescence microscope.

-

Readout: A shift from Red (High

) to Green (Low

-

Protocol 3: In Vitro Cytotoxicity (MTT/CCK-8)

Objective: Determine Phototoxicity Index (PI).

-

Groups: Prepare two duplicate plates (Dark Plate vs. Light Plate).

-

Dosing: Add serial dilutions of SA (0.1 to 10

M). -

Irradiation: Expose the "Light Plate" to 460 nm light (fluence 10 J/cm

). Keep "Dark Plate" shielded. -

Incubation: Incubate both plates for 24h.

-

Measurement: Add MTT reagent, dissolve formazan, and read absorbance at 570 nm.

-

Calculation:

-

Target: A PI > 10 indicates a viable PDT candidate with low dark toxicity.

-

Data Summary: Comparative Analysis

The following table benchmarks this compound against its isomer Hypocrellin A, a standard reference in perylenequinone research.

| Feature | This compound (SA) | Hypocrellin A (HA) | Clinical Implication |

| Source | Shiraia bambusicola | Shiraia bambusicola / Hypocrella | Fungal fermentation allows scalable production. |

| Core Structure | Perylene-3,10-quinone | Perylene-3,10-quinone | High photostability. |

| Chirality | Atropisomer (P/M helix) | Atropisomer (Enantiomer of SA) | Chiral selectivity for protein binding may differ. |

| Abs Max ( | ~460 nm, ~540 nm | ~465 nm, ~545 nm | Suitable for superficial tumors or endoscopic use. |

| High (Est. >0.5) | 0.83 (Ref) | Potent Type II photodynamic activity. | |

| Dark Toxicity | Low | Low | Favorable safety profile. |

| Primary Target | Mitochondria | Mitochondria | Rapid induction of apoptosis. |

Future Outlook & Challenges

While this compound demonstrates significant potential, clinical translation faces specific hurdles:

-

Solubility: Like most perylenequinones, SA is hydrophobic. Formulation into liposomes, nanoparticles, or delivery via HSA (Human Serum Albumin) binding is required for systemic administration.

-

Light Penetration: The absorption peak in the blue/green region limits tissue penetration depth compared to NIR dyes (e.g., Indocyanine Green). SA is best suited for superficial lesions (e.g., skin, bladder, esophageal) or interstitial PDT.

-

Scalability: While Shiraia fermentation is possible, optimizing yields of SA specifically over HA requires precise strain selection and metabolic engineering.

References

-

Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment. Source: National Institutes of Health (NIH) URL:[Link]

-

Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (Discusses this compound/Hypocrellin interconversion and redox states). Source: Journal of Organic Chemistry (ACS) URL:[Link]

-